N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide is an organic compound with significant interest in various scientific fields, including chemistry and biology. It features a complex structure that combines naphthalene and phenyl groups with a prop-2-enamide moiety, making it a valuable building block for synthesizing more complex organic molecules. The compound is classified as an enamide, which is characterized by the presence of both an amide and an alkene functional group.
The synthesis of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide typically involves the condensation reaction between naphthalen-1-yl and phenyl groups with a prop-2-enamide moiety. A common synthetic route includes:
For industrial applications, similar methods are employed but optimized for larger scale production, utilizing advanced catalysts and controlled environments to enhance yield and purity.
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide has a molecular formula of CHNO and a molecular weight of 285.3 g/mol. Its structural characteristics can be summarized as follows:
| Property | Data |
|---|---|
| CAS Number | 645405-51-2 |
| IUPAC Name | N-[naphthalen-1-yl(phenyl)methylidene]prop-2-enamide |
| InChI Key | YEUCWBUUVHVTPM-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)N=C(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
The compound's structure features a conjugated system that contributes to its chemical properties, including its reactivity and stability.
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide can participate in various chemical reactions:
These reactions are essential for exploring the compound's potential in synthesizing derivatives with enhanced properties.
The mechanism of action for N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes and receptors, notably affecting pathways related to inflammation by inhibiting transcription factors such as NF-kB. This modulation may lead to potential therapeutic effects in conditions characterized by inflammatory responses.
The physical properties of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide include:
The chemical properties include:
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide has several notable applications:
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2